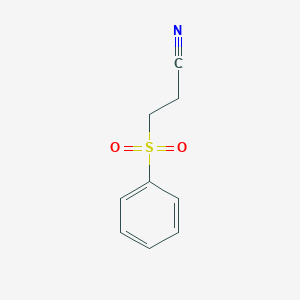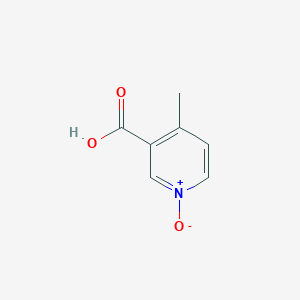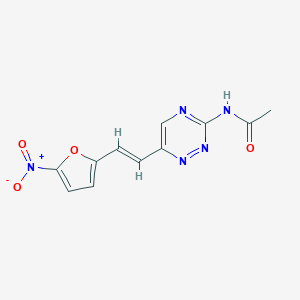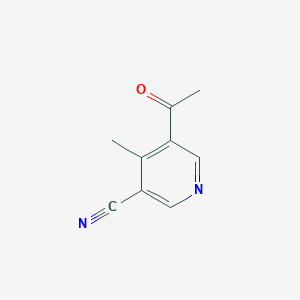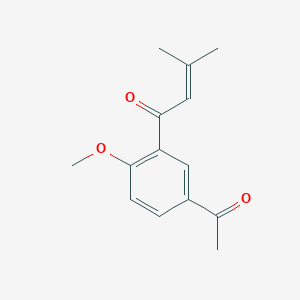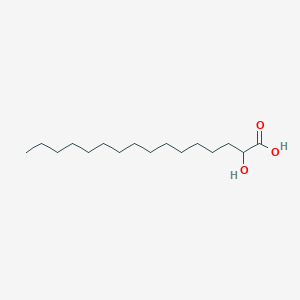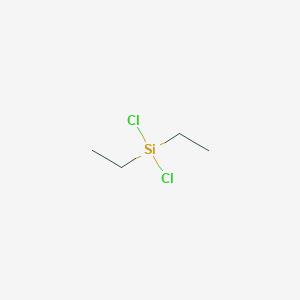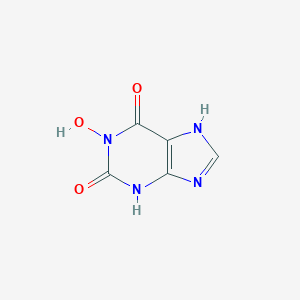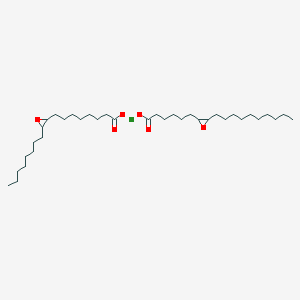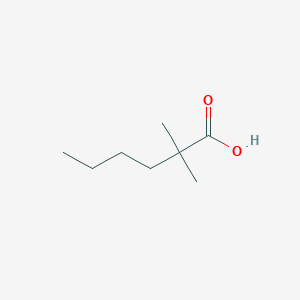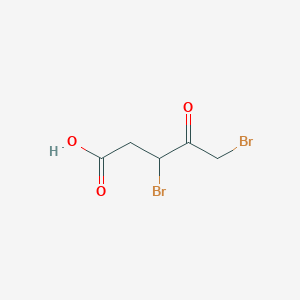
3,5-Dibromo-4-oxopentanoic acid
Descripción general
Descripción
“3,5-Dibromo-4-oxopentanoic acid” is a chemical compound with the molecular formula C5H6Br2O3 . It is related to “3,3-Dibromo-4-oxopentanoic acid”, which has a similar structure .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-4-oxopentanoic acid” consists of a five-carbon chain (pentanoic acid) with two bromine atoms attached at the 3rd and 5th carbon atoms and a carbonyl group (C=O) at the 4th carbon atom . The average mass of the molecule is 273.907 Da .
Aplicaciones Científicas De Investigación
Structural and Physical Properties
- Molecular Structure and Hydrogen Bonding: The structure of 4-oxopentanoic acid, a related compound, is close to planar and forms hydrogen bonds in a crystal structure, indicating potential for similar structural properties in 3,5-Dibromo-4-oxopentanoic acid (Hachuła et al., 2013).
Chemical Characterization and Analysis Techniques
- Mass Spectrometric Characterization: Electrospray ionization and collision-induced dissociation experiments provided insights into the fragmentation pathways of 4-oxopentanoic acid, which could be relevant for understanding the behavior of 3,5-Dibromo-4-oxopentanoic acid in similar analytical techniques (Kanawati et al., 2008).
Synthetic Applications
- Isotopomer Preparation: A method for preparing isotopomers of 5-aminolevulinic acid, a derivative of 4-oxopentanoic acid, has been developed, suggesting potential methods for synthesizing isotopomers of 3,5-Dibromo-4-oxopentanoic acid (Shrestha‐Dawadi & Lugtenburg, 2003).
- Electrosynthesis: The electroreduction of methyl 5-nitro-4-oxopentanate provides insights into the production of amino derivatives of 4-oxopentanoic acid, relevant for similar transformations in 3,5-Dibromo-4-oxopentanoic acid (Konarev et al., 2007).
Environmental and Industrial Applications
- Secondary Organic Aerosol Tracers: Derivatives of 4-oxopentanoic acid, such as 2,3-dihydroxy-4-oxopentanoic acid, have been evaluated as tracers for anthropogenic secondary organic aerosols, indicating potential environmental monitoring applications for similar compounds (Al-Naiema & Stone, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3,5-dibromo-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O3/c6-2-4(8)3(7)1-5(9)10/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBYRLPTCCHXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CBr)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-oxopentanoic acid | |
CAS RN |
1775-46-8 | |
| Record name | NSC24873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibromolevulinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



